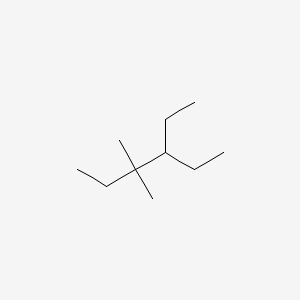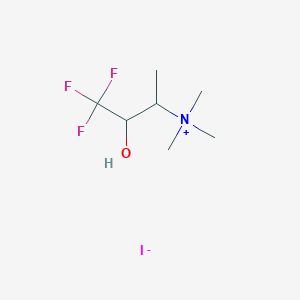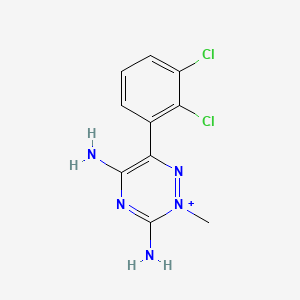
N2-Methyl lamotrigine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Methyl lamotrigine is a derivative of lamotrigine, a well-known antiepileptic drug. Lamotrigine is chemically described as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. It is primarily used to treat epilepsy and bipolar disorder. This compound is one of the metabolites formed during the metabolism of lamotrigine in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl lamotrigine involves the methylation of lamotrigine. This can be achieved through various methods, including:
Direct Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Catalytic Methylation: Employing catalysts such as palladium or nickel to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Processing: Where the reaction is carried out in batches, allowing for better control over reaction parameters.
Continuous Processing: Utilizing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N2-Methyl lamotrigine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N2-Methyl lamotrigine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of triazine derivatives.
Biology: Investigated for its potential effects on biological systems, particularly in the context of epilepsy and bipolar disorder.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new antiepileptic drugs and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of N2-Methyl lamotrigine is similar to that of lamotrigine. It likely acts by inhibiting sodium currents through selective binding to inactive sodium channels, thereby suppressing the release of the excitatory amino acid glutamate. This mechanism is crucial for its anticonvulsant and mood-stabilizing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamotrigine: The parent compound, used widely as an antiepileptic and mood stabilizer.
Oxcarbazepine: Another antiepileptic drug with a similar mechanism of action.
Carbamazepine: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
N2-Methyl lamotrigine is unique due to its specific methylation at the N2 position, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its metabolism, efficacy, and safety profile compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1152091-68-3 |
|---|---|
Molekularformel |
C10H10Cl2N5+ |
Molekulargewicht |
271.12 g/mol |
IUPAC-Name |
6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazin-2-ium-3,5-diamine |
InChI |
InChI=1S/C10H9Cl2N5/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15)/p+1 |
InChI-Schlüssel |
ODYWNHAUROHCSD-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=NC(=C(N=C1N)N)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




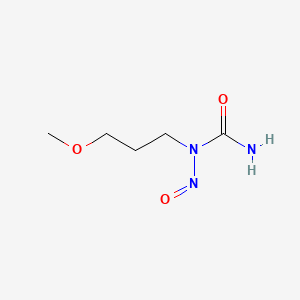



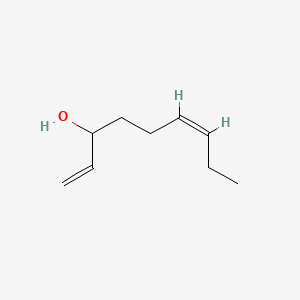

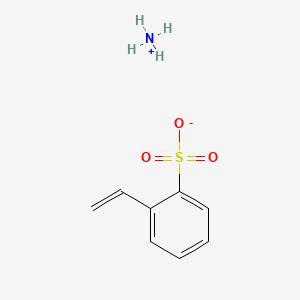

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
